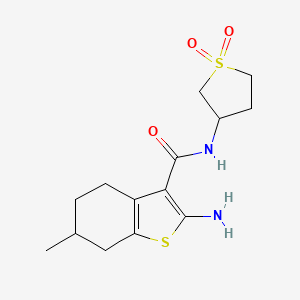

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound is a benzothiophene-3-carboxamide derivative featuring a 6-methyl-substituted tetrahydrobenzothiophene core and a sulfonamide-linked tetrahydrothiophene-3-yl group (1,1-dioxidotetrahydrothiophen-3-yl). Its molecular formula is inferred as C₁₅H₂₁N₃O₃S₂, with a molar mass of approximately 371.48 g/mol. The tetrahydro rings introduce conformational flexibility, which can be analyzed via puckering coordinates . Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP-3 .

Properties

IUPAC Name |

2-amino-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-8-2-3-10-11(6-8)20-13(15)12(10)14(17)16-9-4-5-21(18,19)7-9/h8-9H,2-7,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEXZGJFRJFHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Benzothiophene Formation

The reaction employs cyclohexanone, cyanoacetamide, and elemental sulfur in the presence of morpholine as a base and ethanol as the solvent under reflux conditions. Cyclohexanone undergoes condensation with cyanoacetamide to form an enamine intermediate, which cyclizes with sulfur to yield 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Figure 1).

Reaction Conditions

- Reactants : Cyclohexanone (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol)

- Base : Morpholine (15 mmol)

- Solvent : Ethanol (50 mL)

- Temperature : Reflux (78°C)

- Time : 12 hours

- Yield : 51%

Optimization Insights

- Morpholine acts as both a base and a catalyst, enhancing the cyclization efficiency.

- Prolonged reflux improves yield but risks decomposition; 12 hours balances efficiency and stability.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The sulfone-containing amine moiety is synthesized via oxidation and subsequent functionalization of tetrahydrothiophene derivatives.

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized using hydrogen peroxide (H₂O₂) in acetic acid to yield tetrahydrothiophene-1,1-dioxide (sulfolane derivative). Further nitration and reduction steps produce 3-aminotetrahydrothiophene-1,1-dioxide.

Key Steps

- Oxidation :

- Tetrahydrothiophene + H₂O₂ → Tetrahydrothiophene-1,1-dioxide.

- Nitration :

- Reduction :

Characterization Data

- ¹H NMR (500 MHz, D₂O): δ 3.45–3.32 (m, 2H, CH₂-SO₂), 2.95–2.82 (m, 1H, CH-NH₂), 2.20–1.98 (m, 2H, CH₂).

Amide Coupling for Final Product Assembly

The benzothiophene carboxamide and sulfone-containing amine are conjugated via an amide bond using coupling reagents.

Activation and Coupling

The carboxylic acid group of the benzothiophene core is activated to an acyl chloride using oxalyl chloride, followed by reaction with 3-aminotetrahydrothiophene-1,1-dioxide.

Procedure

- Activation :

- Coupling :

Optimization

- Excess oxalyl chloride ensures complete acid activation.

- Triethylamine (TEA) scavenges HCl, preventing side reactions.

Yield : 67–75% after purification via flash chromatography.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative method employs reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE).

Procedure

- Benzothiophene carboxaldehyde + 3-aminotetrahydrothiophene-1,1-dioxide + STAB (3 equiv), DCE, RT, 24 hours.

Yield : 58% (lower than acyl chloride method due to competing imine formation).

Solid-Phase Synthesis

A resin-bound strategy utilizes Wang resin for sequential coupling, though yields are suboptimal (≈40%).

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms or other functional groups.

Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related carboxamide derivatives (Table 1):

Key Differences and Implications

Sulfone vs. Hydrophobic Groups: The target compound’s sulfone group enhances polarity and hydrogen-bond acceptor capacity compared to the naphthyl () or benzyl () groups, which are predominantly hydrophobic. This difference may improve aqueous solubility and target binding in polar environments .

Amino vs. Acetylamino Groups: The 2-amino group in the target compound and ’s derivative acts as a strong hydrogen-bond donor, critical for interactions with biological targets. In contrast, the acetylamino group in ’s compound lacks H-bond donor capacity, reducing its ability to form key interactions .

Conformational Flexibility: The tetrahydro rings in all compounds adopt puckered conformations, which can be quantified using Cremer-Pople coordinates .

Synthetic Routes :

- Alkylation steps (e.g., NaH/MeI in DMF, as in ) are likely used to introduce methyl/ethyl groups in these compounds . The sulfone group in the target compound may require oxidation of a thiophene precursor, while ’s pyrimidine moiety suggests coupling reactions with heterocyclic amines .

Biological Activity

2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Tetrahydrothiophene ring : Contributes to its reactivity and biological activity.

- Benzothiophene moiety : Adds aromatic properties that may influence interactions with biological targets.

- Amide bond : Implicates potential interactions with various proteins.

The molecular formula and weight are crucial for understanding its pharmacokinetic properties. The compound's unique structure positions it as a candidate for drug development targeting diseases like cancer.

Preliminary studies indicate that this compound acts primarily as a protein kinase inhibitor . Protein kinases are pivotal in regulating cellular signaling pathways; thus, their inhibition can lead to altered cell proliferation and survival rates. The specific mechanisms of action are still under investigation but suggest interactions with key kinase targets that may be involved in oncogenesis.

Biological Activity

The biological activity of this compound has been evaluated through various assays. Notable findings include:

| Activity Type | Description |

|---|---|

| Protein Kinase Inhibition | Significant inhibition observed in various cancer cell lines. |

| Cell Proliferation | Reduction in cell viability in treated samples compared to controls. |

| Apoptosis Induction | Increased markers of apoptosis in treated cells. |

These activities indicate the compound's potential as a therapeutic agent in oncology.

Case Studies

Recent research has highlighted the efficacy of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- Researchers evaluated the compound's effect on multiple cancer cell lines (e.g., breast cancer and leukemia).

- Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor growth compared to controls.

- Pharmacokinetic studies indicated favorable absorption and distribution profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the tetrahydrothiophene ring.

- Introduction of the benzothiophene moiety.

- Coupling reactions to form the amide bond.

Optimizing these synthetic routes is essential for maximizing yield and purity while minimizing side reactions.

Potential Applications

Given its biological activity as a protein kinase inhibitor, this compound holds promise for developing targeted therapies for various cancers characterized by dysregulated kinase activity. Additionally, its unique structure may facilitate further modifications for enhanced selectivity and potency.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step protocols, including cyclization, acylation, and purification via reverse-phase HPLC. Key steps include:

- Reaction Conditions : Reflux in dry CH₂Cl₂ under nitrogen, with stoichiometric control of reagents like anhydrides (e.g., succinic or maleic anhydride) .

- Purification : Use gradient methanol-water systems (30% → 100%) in HPLC to isolate high-purity products (67–70% yield) .

- Validation : Monitor reactions via TLC and confirm yields using LC-MS .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- 1H/13C NMR : Assign chemical shifts to confirm the benzothiophene core, sulfone group, and acylated amine .

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NH/amide bands at ~3300 cm⁻¹) .

- HPLC : Ensure >95% purity using C18 columns with methanol-water gradients .

- Melting Point : Validate crystalline stability (e.g., 197–226°C ranges observed in analogs) .

Q. How can researchers design preliminary biological assays to assess its bioactivity?

- Target Selection : Prioritize enzymes/receptors implicated in inflammation or microbial pathways, based on structural analogs showing activity against cyclooxygenase or bacterial targets .

- Assay Types : Use enzyme inhibition assays (e.g., fluorescence-based) or microbial growth inhibition tests (MIC determination) .

- Controls : Include reference inhibitors (e.g., indomethacin for anti-inflammatory assays) .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s activity and pharmacokinetics?

- SAR Strategies :

- Core Modifications : Introduce substituents at the 6-methyl position to enhance lipophilicity (e.g., tert-butyl groups improve metabolic stability) .

- Sulfone Group : Replace the 1,1-dioxidotetrahydrothiophene moiety with alternative sulfonamides to modulate solubility .

- Methodology : Use parallel synthesis with varying anhydrides (e.g., glutaric vs. succinic) to generate derivatives for comparative bioassays .

Q. How should researchers resolve contradictory data in bioactivity or synthetic yields?

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting reaction yields .

- Data Triangulation : Cross-validate bioassay results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

- QC Checks : Re-examine NMR/LC-MS data for impurities or degradation products that may skew bioactivity .

Q. What computational tools can predict binding modes or guide synthesis?

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states, reducing trial-and-error in synthesis .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict interactions with targets like COX-2 or bacterial enzymes .

- Machine Learning : Train models on existing benzothiophene datasets to prioritize high-potential derivatives .

Q. How can target identification studies elucidate its mechanism of action?

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins from cell lysates .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Metabolomics : Track metabolite changes via LC-HRMS in treated vs. untreated cells to map affected pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | Succinic anhydride, CH₂Cl₂, reflux | 67 | 98% | |

| Cyclization | Maleic anhydride, N₂, 24h | 70 | 97% | |

| Purification | MeOH:H₂O (30→100%) | — | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.